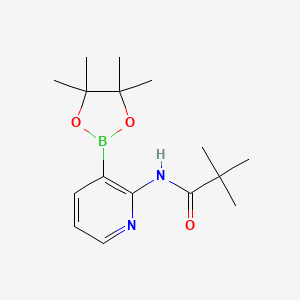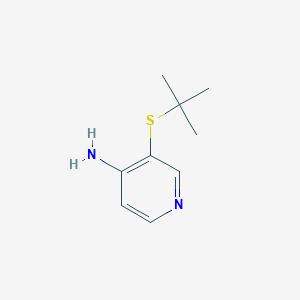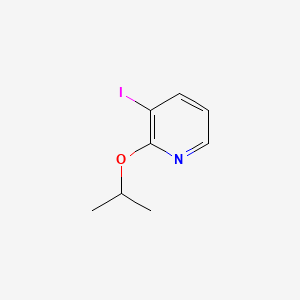
5-Methyl-2-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C9H8BrF3. It is a solid substance . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)benzyl bromide involves stirring the reaction mixture at room temperature for 2 hours. The toluene is then distilled under reduced pressure, and the residue is dissolved in methylene chloride, treated with water, and adjusted to pH 8.0 with potassium hydrogen carbonate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=CC(CBr)=C(C(F)(F)F)C=C1 . The InChI representation is 1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 253.06 . The refractive index n20/D is 1.449 (lit.) . The boiling point is 176 °C (lit.) , and the density is 1.674 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Structural Treatment Efficacy in Pest Management
5-Methyl-2-(trifluoromethyl)benzyl bromide, as part of methyl bromide compounds, has been studied for its effectiveness in structural treatments against pests like Tribolium castaneum and Tribolium confusum in food facilities. Despite the phase-out of methyl bromide due to environmental concerns, research like Campbell et al. (2015) has evaluated alternative treatments such as sulfuryl fluoride and heat, showing that these alternatives can effectively reduce pest populations, albeit with varying efficacy across treatments. This study underscores the need for continued evaluation of methyl bromide alternatives in pest management within food processing and storage environments (Campbell, J., Buckman, K., Fields, P., & Subramanyam, B., 2015).
Environmental and Health Implications
The environmental and health implications of using methyl bromide compounds, including this compound, have been extensively reviewed, focusing on the neurotoxicity and potential risks associated with exposure. Studies have elaborated on both the acute and subchronic neurotoxic effects in animal models, emphasizing the importance of safety precautions and regulatory measures to mitigate exposure risks in contexts where these compounds are used (Piccirillo, V., & Piccirillo, A., 2010).
Alternatives and Integrated Pest Management
Research into alternatives for methyl bromide, including structural heat treatment, has gained traction in response to environmental and health concerns. Mahroof (2007) discussed the application of heat treatment in food-processing facilities as a viable alternative for pest management. This method involves elevating the ambient temperature to levels lethal to stored-product insect pests, presenting an environmentally friendly and effective strategy for pest control in the absence of chemical fumigants like methyl bromide (Mahroof, R., 2007).
Safety and Hazards
5-Methyl-2-(trifluoromethyl)benzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It causes severe skin burns and eye damage . It may cause respiratory irritation . The product is a corrosive material .
Propriétés
IUPAC Name |
2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCECDRXXOHBVSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590666 |
Source


|
| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-86-9 |
Source


|
| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

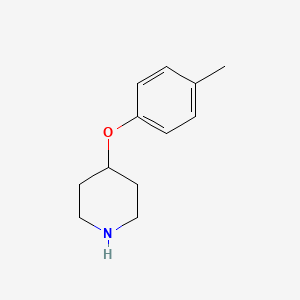
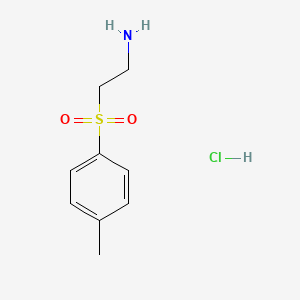
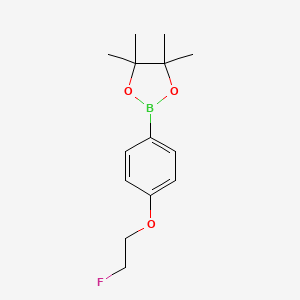
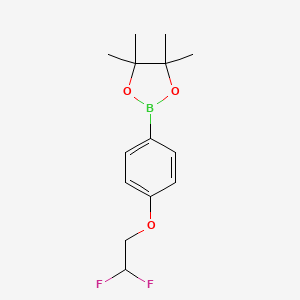

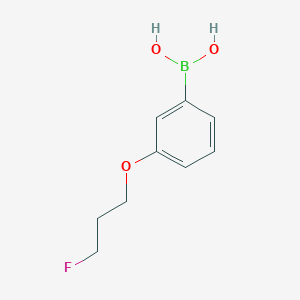


![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
